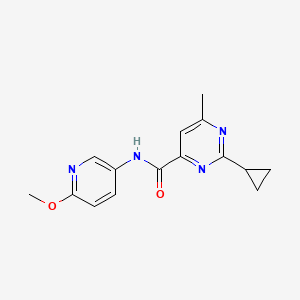![molecular formula C13H18N2O2S2 B2817115 ({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656815-48-4](/img/structure/B2817115.png)
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid” is a chemical compound with the molecular formula C13H18N2O2S2 and a molecular weight of 298.42 . It is used for research purposes and its CAS number is 656815-48-4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CCC(C1)N(CC2=CC=CS2)C(=S)NCC(=O)O . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.42 and a molecular formula of C13H18N2O2S2 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis, Characterization, and Application of Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic Acid Derivatives
The scientific applications of cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid derivatives span various fields, including organic synthesis, material science, and biological research, though the specific compound has not been directly identified in the literature. However, related compounds provide insight into potential applications. For instance, derivatives of thieno[2,3-d]pyrimidines and thiophene have been extensively studied for their chemical properties and applications in synthesizing novel organic compounds with potential biological activities.
One example involves the synthesis and characterization of transition metal complexes with Schiff base ligands derived from amino acids, which exhibit significant antioxidant properties and selective xanthine oxidase inhibitory activities. These studies highlight the potential of thienylmethyl amino derivatives in developing therapeutic agents (Ikram et al., 2015). Furthermore, the exploration of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts indicates the structural diversity and synthetic versatility of thiophene derivatives, potentially useful in creating new native drugs (Safonov, Panasenko, & Knysh, 2017).
Biological and Pharmaceutical Research
In the domain of biological and pharmaceutical research, the incorporation of thienyl and cyclopentyl groups into compounds has been explored for their biological activities. While the exact compound mentioned does not appear in available literature, related research efforts underscore the significance of such derivatives in medicinal chemistry. The design and synthesis of heterocyclic compounds, including thieno[2,3-b]quinoline derivatives, demonstrate the ongoing interest in thiophene-based structures for developing new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Abdel-rahman, Awad, & Bakhite, 1991).
Material Science and Corrosion Inhibition
The investigation into the corrosion inhibition effects of amino acids on metal surfaces, which involves the functional groups present in cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid derivatives, provides insights into the application of such compounds in protecting metals against corrosion. This research indicates the potential use of amino acid derivatives in developing environmentally friendly corrosion inhibitors (Kaya et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c16-12(17)8-14-13(18)15(10-4-1-2-5-10)9-11-6-3-7-19-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORTXJRSBKZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2817033.png)
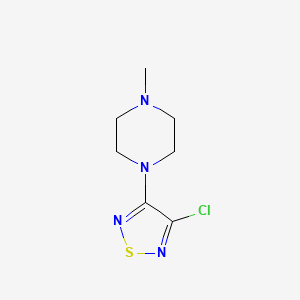


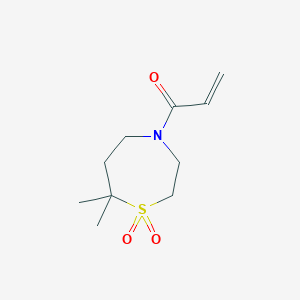
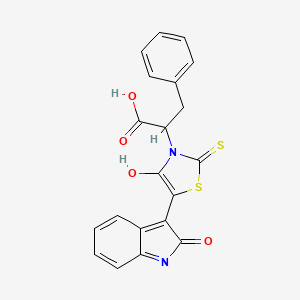
![6-Cyclopropyl-2-{[1-(2-phenylacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2817042.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
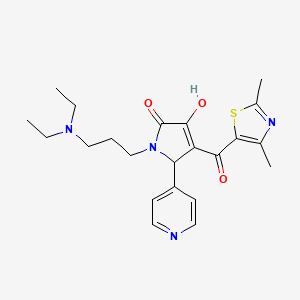

![Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2817053.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B2817054.png)
